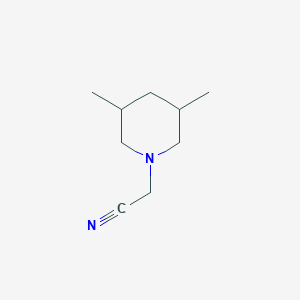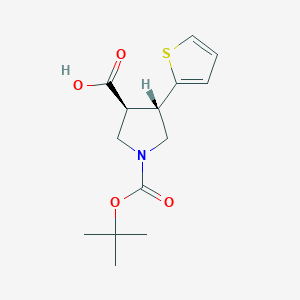
1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole
Vue d'ensemble
Description
1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole, also known as DCNP, is a chemical compound that has been extensively studied in scientific research. It is a pyrazole derivative that has been shown to have a range of biological effects, including antimicrobial and antifungal properties. In
Mécanisme D'action
The mechanism of action of 1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and metabolic pathways in microorganisms. 1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. This inhibition leads to the accumulation of orotate, which is toxic to the microorganism.
Biochemical and Physiological Effects:
1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of microorganisms by disrupting their metabolic pathways. 1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole has also been shown to have anti-inflammatory properties, as it inhibits the production of certain cytokines in immune cells. Additionally, 1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has been well-studied in the literature, and its mechanism of action is well-understood. However, there are also limitations to the use of 1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole in lab experiments. It is a toxic compound that must be handled with care, and its effects on human cells and tissues are not well-understood.
Orientations Futures
There are several future directions for research involving 1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole. One area of research could be the development of new antimicrobial and antifungal agents based on the structure of 1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole. Another area of research could be the investigation of the potential use of 1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole as a herbicide or insecticide. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole, and its potential use in the treatment of certain diseases.
Applications De Recherche Scientifique
1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole has been extensively studied for its antimicrobial and antifungal properties. It has been shown to inhibit the growth of a wide range of microorganisms, including bacteria, fungi, and viruses. 1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole has also been investigated for its potential use as a herbicide, as it has been shown to inhibit the growth of certain plants.
Propriétés
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-5-methyl-3-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-7-4-11(16(17)18)14-15(7)6-8-2-3-9(12)5-10(8)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSXGDZPWWDRQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/structure/B3373143.png)
![2-[(2-Methoxyphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B3373150.png)
![2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B3373155.png)








